molecular formula C17H27NO2 B13395371 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime CAS No. 93913-80-5

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime

Cat. No.: B13395371
CAS No.: 93913-80-5
M. Wt: 277.4 g/mol
InChI Key: JWLRQNQOJOZVOX-UHFFFAOYSA-N
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Description

Contextual Significance in Hydrometallurgy and Separation Science

In the realm of hydrometallurgy, which involves the extraction of metals from their ores using aqueous solutions, 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime plays a crucial role as a solvent extraction reagent. Its primary application is in the selective recovery of copper from leach solutions, a process vital to the global copper production industry. rsc.orgcrimsonpublishers.com The compound's significance stems from its chemical properties that allow it to form stable complexes with copper ions, effectively removing them from the aqueous phase into an organic phase. oresomeresources.com

This ketoxime is a principal component of commercial extractants, most notably LIX® 84-I. basf.comcsic.es These commercial formulations are designed to be water-insoluble and are typically diluted in a high flash point hydrocarbon solvent like kerosene. oresomeresources.com The extraction process is pH-dependent and operates on a cation exchange mechanism, where the oxime releases a proton (H+) in exchange for a copper ion (Cu²⁺) to form a stable chelate complex. crimsonpublishers.combasf.com

The chemical equation for this reaction is as follows:

2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq)

One of the key advantages of this compound is its high selectivity for copper over other metals commonly found in leach liquors, particularly ferric iron (Fe³⁺). saimm.co.za This selectivity is critical for producing high-purity copper. While it is a strong extractant for copper, it is considered a weaker extractant compared to its aldoxime counterparts at lower pH levels. basf.com However, this characteristic is advantageous during the stripping stage, where the copper is recovered from the organic phase using a strong acid solution. The weaker nature of the ketoxime allows for easier and more efficient stripping of copper, which is a significant operational benefit. basf.com

Ketoximes like this compound also exhibit greater chemical stability, particularly against hydrolysis and degradation in highly acidic and high-temperature conditions, compared to aldoximes. rsc.orgsaimm.co.za This robustness contributes to lower reagent consumption and more stable operation in demanding hydrometallurgical circuits. saimm.co.za

Below is a table summarizing the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₂₇NO₂
Molecular Weight 277.4 g/mol
Appearance Fluid amber liquid (in commercial formulations)
Specific Gravity (25°C) 0.89 – 0.91 g/cm³
Flash Point >70 °C
Solubility Water insoluble

Evolution of Research on Phenolic Oxime Extractants

The development and application of phenolic oxime extractants in hydrometallurgy have evolved significantly over several decades. The journey began with the introduction of the first commercial hydroxy oxime extractants by General Mills Inc. in the 1960s, with LIX® 63 being one of the earliest examples. crimsonpublishers.com These initial reagents demonstrated the viability of solvent extraction for copper recovery on an industrial scale.

Research then led to the development of different types of phenolic oximes, primarily categorized as aldoximes and ketoximes. This compound emerged as a key representative of the ketoxime class. tandfonline.com Scientists and engineers discovered that aldoximes, such as 5-nonylsalicylaldoxime (a key component in LIX® 860N-I), are very strong copper extractants capable of extracting copper at low pH values. basf.comsaimm.co.za However, this high strength makes it difficult to strip the copper from the organic phase. saimm.co.za

Conversely, ketoximes like this compound were found to be less aggressive extractants but allowed for much easier stripping of the extracted copper. basf.com This led to a pivotal stage in the evolution of these reagents: the creation of blended formulations. By mixing aldoximes and ketoximes, researchers could tailor the properties of the solvent extraction reagent to the specific conditions of a mining operation, such as the pH and copper concentration of the pregnant leach solution. basf.comresearchgate.net Commercial products like LIX® 984N are well-known examples of such blends, combining the high extraction power of an aldoxime with the superior stripping characteristics of a ketoxime. scribd.com

Further research focused on enhancing the performance of these extractants. This led to the introduction of "modified" aldoximes, which incorporate chemical modifiers into the formulation to improve stripping efficiency and maintain high extraction strength. researchgate.net These modifiers interact with the oximes to optimize copper transfer. researchgate.net The development of modified reagents and optimized aldoxime-ketoxime blends represents the ongoing effort to customize solvent extraction solutions for maximum efficiency and cost-effectiveness in diverse hydrometallurgical applications. basf.com This continuous research and development have solidified the role of phenolic oximes, including this compound, as indispensable tools in modern copper production.

The following table provides a comparative overview of the performance characteristics of a ketoxime-based extractant (LIX® 84-I) and an aldoxime-based extractant (LIX® 860N-I).

Table 2: Comparative Performance of Ketoxime and Aldoxime Extractants

Performance Parameter LIX® 84-I (Ketoxime-based) LIX® 860N-I (Aldoxime-based)
Active Component 2-hydroxy-5-nonylacetophenone oxime 5-nonylsalicylaldoxime
Maximum Copper Loading 4.7 to 5.0 g/l Cu 5.5 to 5.9 g/l Cu
Extraction Kinetics (30 seconds) ≥ 90% ≥ 95%
Stripping Easy; requires >150 g/l H₂SO₄ Difficult; requires >225 g/l H₂SO₄
Cu/Fe Selectivity ≥ 2000 ≥ 2500
Relative Extraction Strength Weaker Stronger

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93913-80-5

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-(N-hydroxy-C-methylcarbonimidoyl)-4-nonylphenol

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3

InChI Key

JWLRQNQOJOZVOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C

Origin of Product

United States

Synthesis Methodologies and Process Optimization for 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime

Conventional Synthetic Routes to 1-(2-Hydroxy-5-nonylphenyl)ethanone Oxime

The traditional synthesis of this compound is a well-established process that typically involves a multi-step pathway, starting from readily available precursors and proceeding through key intermediate compounds.

A common conventional route for the synthesis of this compound begins with 4-nonylphenol (B119669) as the primary precursor. This multi-step process involves the transformation of 4-nonylphenol into an intermediate compound, which is then converted to the final oxime. The initial step of this synthesis often involves a Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone. In this case, 4-nonylphenol is first acylated, and then the resulting ester undergoes rearrangement to form the key intermediate, 2-hydroxy-5-nonylacetophenone. mdpi.comgoogle.com

The synthesis can be initiated by reacting 4-nonylphenol with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). mdpi.com This reaction leads to the formation of 2-hydroxy-5-nonylacetophenone. The use of a solvent like tetrachloroethylene (B127269) is common in this step, and the reaction is typically carried out at an elevated temperature to ensure a high conversion rate. mdpi.com

Step 1: Fries Rearrangement to form 2-hydroxy-5-nonylacetophenone (HNA) 4-nonylphenol + Acetyl Chloride --(AlCl₃, Tetrachloroethylene)--> 2-hydroxy-5-nonylacetophenone

Step 2: Oximation to form this compound (HNAO) 2-hydroxy-5-nonylacetophenone + Hydroxylamine (B1172632) Hydrochloride --(Sodium Octanoate, Toluene)--> this compound

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry are being increasingly applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A notable green approach to the synthesis of the intermediate, 2-hydroxy-5-nonylacetophenone, involves the use of a solid composite catalyst and microwave-assisted reaction conditions. google.com This method circumvents the need for stoichiometric amounts of Lewis acids like AlCl₃, which generate significant aluminum-containing waste. google.com A solid composite catalyst, such as silica (B1680970) gel loaded with a composite chloride salt, can be employed for the rearrangement reaction. google.com

Microwave irradiation has been shown to significantly accelerate the rate of organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mingyuanchemical.com In the synthesis of the intermediate, microwave treatment facilitates the rearrangement of the nonylphenol ethyl ester, leading to the formation of 2-hydroxy-5-nonylacetophenone. google.com This combination of a recyclable solid catalyst and microwave assistance represents a significant advancement in the green synthesis of this compound. google.com

Furthermore, research into green oxime synthesis has explored the use of natural acid catalysts and even solvent-free conditions. nih.gov For instance, "grindstone chemistry," a solvent-free method where reactants are ground together with a solid catalyst like bismuth(III) oxide (Bi₂O₃), has been shown to be effective for the synthesis of various oximes in excellent yields and with short reaction times. nih.gov The use of water as a reaction medium, often in conjunction with a phase transfer catalyst, is another green alternative that is being explored for oxime synthesis. The development of deep eutectic solvents (DESs) also presents a promising avenue for the green extraction and processing of phenolic compounds. mdpi.com

Yield and Purity Optimization Strategies

Optimizing the yield and purity of this compound is a key objective in its synthesis, regardless of the chosen route. This involves a careful control of various reaction parameters.

In the conventional synthesis, the molar ratios of the reactants and catalyst are critical. For the formation of the intermediate 2-hydroxy-5-nonylacetophenone, a specific molar ratio of 4-nonylphenol to acetyl chloride to AlCl₃ has been reported to achieve a high yield of 98.1% and a purity of 79.5%. mdpi.comchembk.com Similarly, in the subsequent oximation step, the molar ratio of the intermediate to hydroxylamine hydrochloride and sodium carbonate is optimized to achieve a yield of 97.9% and a purity of 88.6%. mdpi.comchembk.com Reaction temperature and time are also crucial parameters; for instance, the oximation reaction is carried out at 75°C for 4.5 hours. mdpi.comchembk.com

The green synthesis approach also offers opportunities for optimization. In the microwave-assisted synthesis of the final oxime, variations in the amount of phase transfer catalyst (isooctanoic acid) and reaction temperature have been shown to influence the yield, with reported yields ranging from 90% to 95%. google.com The table below summarizes the yield data from a green synthesis approach under different conditions. google.com

Run Intermediate (g) Phase Transfer Catalyst (g) Temperature (°C) Yield (%)
129.12.06090
229.03.57093
329.53.57095

The choice of solvent can also impact the selectivity of the Fries rearrangement, a key step in the synthesis of the intermediate. Non-polar solvents are generally favored to maximize the activity and selectivity towards the desired acetophenone (B1666503) products. rsc.org The elimination of water from the reaction medium is also critical for achieving high performance with solid acid catalysts like zeolites. rsc.org

Coordination Chemistry of 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime with Metal Ions

Ligand Design Principles and Structural Motifs

The design of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime as a ligand is predicated on the principles of chelation and the influence of its substituents on the properties of the resulting metal complexes. The core salicylaldoxime-like framework provides strong binding sites for metal ions, while the nonyl group enhances its lipophilicity, making it suitable for solvent extraction processes. chem960.com

In the solid state and in certain solution conditions, metal complexes of ligands similar to this compound can exhibit intricate supramolecular structures stabilized by hydrogen bonding. For instance, in the copper(II) complex of salicylaldoxime (B1680748), the parent compound, intramolecular hydrogen bonds are observed between the oxime hydroxyl groups and the phenolate (B1203915) oxygens of the adjacent ligand within the complex. wikipedia.org This interaction creates a pseudo-macrocyclic effect, enhancing the thermodynamic stability of the complex. nih.gov

This hydrogen bonding can pre-organize the ligand molecules around a metal center, a principle that is crucial in directing the formation of specific architectures and preventing polymerization. mdpi.comresearchgate.net The network of hydrogen bonds can contribute significantly to the stability of the final structure. mdpi.com While the specific crystal structure of a this compound metal complex is not detailed in the provided sources, the presence of the oxime's hydroxyl group suggests a strong potential for forming similar stabilizing intramolecular or intermolecular hydrogen-bonded networks. nih.govescholarship.org These networks can effectively create larger, ordered assemblies, acting as pillars in a 3D framework. nih.gov

This compound typically functions as a bidentate ligand. wikipedia.org Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal ion through the phenolate oxygen and the nitrogen atom of the oxime group. This forms a stable six-membered chelate ring, which is a common and highly favored coordination mode for salicylaldoxime-type ligands with divalent metal ions like Cu(II), Ni(II), and Pd(II). wikipedia.orgias.ac.in

While bidentate chelation is dominant, related salicylaldoxime ligands can exhibit more complex coordination behaviors, including tridentate modes, particularly in the formation of polynuclear clusters. researchgate.netresearchgate.net For example, with uranyl ions (UO₂²⁺), salicylaldoxime has been shown to coordinate as a dianion species through both the phenolate group and η² coordination of the aldoximate group. nih.govrsc.org This demonstrates the versatility of the oxime functionality in adapting its coordination to the specific electronic and steric requirements of the metal center.

Table 1: Common Coordination Modes of Salicylaldoxime-type Ligands

Coordination Mode Donating Atoms Metal Ion Example Resulting Structure
Bidentate (monoanionic) Phenolate-O, Oxime-N Cu(II), Ni(II) Mononuclear square-planar complex wikipedia.org
Bidentate (dianionic) Phenolate-O, Aldoximate-O,N (η²) UO₂²⁺ Mononuclear complex nih.govrsc.org

| Bridging (Tridentate-like) | Phenolate-O, Oxime-N, Oxime-O | Fe(III), Mn(III) | Polynuclear cluster ias.ac.inresearchgate.net |

The oxime group is well-known for its ability to act as a bridge between multiple metal centers, leading to the formation of polynuclear complexes. mdpi.com Salicylaldoximes and their derivatives can form di-, tri-, tetra-, hexa-, and even octanuclear clusters, particularly with transition metals like iron(III) and manganese. ias.ac.inresearchgate.netresearchgate.net

In these structures, the oximato group (-C=N-O⁻) can bridge two or more metal ions. For instance, the nitrogen-oxygen (N-O) moiety of the oxime can bridge a pair of metal atoms. researchgate.net This bridging capability, often in conjunction with other bridging ligands like oxo or hydroxo groups, facilitates the assembly of complex, high-nuclearity metal clusters. researchgate.net The ability of this compound to form such polynuclear species is anticipated, though the bulky nonyl group might introduce steric constraints that could influence the size and geometry of the resulting clusters compared to less substituted analogs. researchgate.net

Stoichiometry of Metal-Ligand Complexation

The stoichiometry of the complexes formed between this compound and metal ions depends on factors such as the charge and coordination preferences of the metal ion, the pH of the solution, and the reaction conditions.

For divalent metal ions like copper(II), the most common stoichiometry is 1:2 (Metal:Ligand). In this arrangement, two singly deprotonated ligand molecules coordinate to the metal center to form a neutral, square-planar complex, as seen with Cu(C₇H₆NO₂)₂. wikipedia.org This is the basis for its use in gravimetric analysis and solvent extraction. mingyuanchemical.comwikipedia.org

However, other stoichiometries are possible. For example, oxygenation studies of Co(II) complexes with other oxime-containing Schiff bases have been investigated at a 2:1 ligand-to-metal ratio. nih.gov The formation of dimeric complexes can lead to a 2:1 (Metal:O₂) stoichiometry for oxygen uptake. nih.gov In the case of polynuclear clusters, the metal-to-ligand ratio can be more complex, such as the hexanuclear and octanuclear iron complexes with derivatized salicylaldoximes. researchgate.net The stoichiometry of complex formation can often be determined using methods like mass spectroscopy or Job's method of continuous variation. researchgate.netijcce.ac.ir

Table 2: Representative Stoichiometries in Metal-Oxime Complexes

Metal Ion Ligand Type Metal:Ligand Ratio Complex Type Reference
Cu(II) Salicylaldoxime 1:2 Mononuclear, Neutral wikipedia.org
Ni(II) Salicylaldoxime 1:2 Mononuclear, Neutral ias.ac.in
Co(II) Oxime-Schiff Base 1:2 Mononuclear (for oxygenation) nih.gov
Fe(III) Derivatized Salicylaldoxime 8:6 (e.g., [Fe₈O₂(OMe)₄(Me-sao)₆Br₄(py)₄]) Octanuclear Cluster researchgate.net

Influence of Substituents on Coordination Strength and Selectivity

Substituents on the phenyl ring of the salicylaldoxime framework play a critical role in tuning the electronic and steric properties of the ligand, which in turn affects the stability, selectivity, and solubility of the resulting metal complexes.

The most significant substituent on this compound is the long-chain nonyl group at the 5-position of the phenyl ring. This bulky, aliphatic group exerts considerable steric influence on the coordination behavior of the ligand. numberanalytics.com

Steric hindrance from the nonyl group can affect the coordination geometry around the metal center. numberanalytics.com While it may not prevent the formation of simple 1:2 mononuclear complexes, it could influence the orientation of the ligands relative to each other. More significantly, this steric bulk can hinder the formation of higher-order polynuclear complexes, which require the close approach of multiple ligand-metal units. researchgate.net The spatial arrangement of bulky ligands can create repulsive interactions that destabilize certain geometries or prevent the formation of more complex clusters that are readily accessible to less-substituted ligands like salicylaldoxime itself. numberanalytics.com

Conversely, the nonyl group imparts high lipophilicity to both the free ligand and its metal complexes. chem960.com This property is crucial for its application as an extractant in hydrometallurgy, as it ensures high solubility of the metal-ligand complex in the organic phase (e.g., kerosene) and poor solubility in the aqueous phase. chem960.comsincerechemical.com This enhanced solubility in nonpolar solvents is a key design feature for phase-transfer applications. chem960.com

Electronic Effects and Ligand Acidity

The acidity of this compound is a critical factor in its coordination chemistry, as the deprotonation of the phenolic hydroxyl group is typically a prerequisite for chelation with metal ions. The electronic environment of the ligand, influenced by its various functional groups, directly impacts the ease of this deprotonation, which is quantified by its acid dissociation constant (pKa).

The primary acidic proton in this ligand is that of the phenolic hydroxyl group (-OH). The acidity of this group is modulated by the electronic effects of the substituents on the phenyl ring. In this case, the key substituents are the ethanone (B97240) oxime group and the nonyl group.

The nonyl group, a long alkyl chain, is generally considered to be electron-donating. sips.org.iniitk.ac.in This electron-donating nature is primarily due to a positive inductive effect (+I). sips.org.in By pushing electron density into the aromatic ring, the nonyl group slightly increases the electron density on the phenolic oxygen atom. This increased electron density makes the release of the proton (H+) more difficult, thereby decreasing the acidity of the phenol (B47542). sips.org.inpharmaguideline.com Consequently, this compound is expected to be a weaker acid compared to a similar ligand without the nonyl substituent.

The ethanone oxime group, situated ortho to the hydroxyl group, can have a more complex influence. The oxime group itself has both electron-withdrawing and electron-donating capabilities. However, its proximity to the hydroxyl group allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the oxime. This interaction can stabilize the protonated form of the ligand, which would tend to increase the pKa value, making it a weaker acid.

CompoundpKa
Phenol9.95
4-Methylphenol (p-cresol)10.26
4-Ethylphenol10.23
4-tert-Butylphenol10.23

This table presents experimental pKa values for phenol and various para-alkyl substituted phenols to illustrate the electronic effect of alkyl groups on acidity. Data is for comparative purposes and not for the subject compound.

Metal-Oxime Complex Stability and Formation Constants

The stability of the metal complexes formed with this compound is a quantitative measure of the affinity of the ligand for a particular metal ion in a given medium. This stability is expressed in terms of formation constants (also known as stability constants), which represent the equilibrium constant for the formation of the complex from the metal ion and the ligand.

Phenolic oximes, such as this compound, are known to form stable complexes with a variety of transition metal ions, including copper(II) and nickel(II). researchgate.net The chelation typically involves the deprotonated phenolic oxygen and the nitrogen atom of the oxime group, forming a stable five- or six-membered ring with the metal ion.

Nature of the Metal Ion: The stability of the complexes often follows the Irving-Williams series, which for divalent metal ions is generally: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

Ligand Basicity: Generally, a more basic ligand (i.e., one with a higher pKa) will form a more stable complex. The electron-donating nonyl group, by increasing the basicity of the phenolic oxygen, is expected to contribute to the formation of stable metal complexes.

Chelate Effect: As a bidentate ligand, this compound benefits from the chelate effect, where the formation of a ring structure with the metal ion leads to a significant increase in complex stability compared to coordination with two analogous monodentate ligands.

Steric Factors: The bulky nonyl group can introduce steric hindrance that may influence the geometry and stability of the resulting metal complexes.

While specific formation constants for this compound are not extensively documented, data from structurally similar ligands can provide an indication of the expected stability of its metal complexes. For instance, the stability constants for copper(II) complexes with phenolic oximes are generally high, reflecting the strong affinity of Cu(II) for such ligands. The table below shows the stability constants for Cu(II) complexes with some related phenolic ligands.

LigandMetal Ionlog K1log K2log β2
SalicylaldoximeCu(II)12.111.023.1
2-Hydroxy-5-methylbenzophenone oximeCu(II)--9.38

The formation of stable complexes is crucial for the application of this compound in areas such as solvent extraction for hydrometallurgy, where the selective complexation and extraction of specific metal ions from aqueous solutions is desired.

Advanced Methodologies in Metal Extraction and Separation Utilizing 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime

Applications in Micellar Extraction and Ultrafiltration Processes

The integration of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime into micellar extraction and ultrafiltration systems represents a significant advancement in the recovery of metal ions from dilute aqueous solutions. This combination of techniques, often referred to as Micellar-Enhanced Ultrafiltration (MEUF), harnesses the solubilizing power of surfactant micelles and the separation efficiency of membrane filtration.

In this process, surfactant molecules, at a concentration above their critical micelle concentration (CMC), form aggregates known as micelles. The hydrophobic core of these micelles can encapsulate the nonpolar this compound and its metal complexes, while the hydrophilic exterior ensures their solubility in the aqueous phase. The large size of these metal-laden micelles allows for their effective separation from the aqueous stream using ultrafiltration membranes, which retain the micelles while allowing water and smaller, uncomplexed ions to pass through.

Research has demonstrated the high efficiency of this method for copper removal. In a study utilizing this compound, nearly 100% removal of copper was achieved at a pH of 6.2 with a ligand-to-metal ratio of 5. rsc.org The process is effective with both cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic surfactants such as n-dodecyl hexa(ethylene glycol) ether. rsc.org The efficiency of copper extraction is influenced by the pH of the solution, with studies showing a significant increase in removal as the pH is adjusted to optimal levels. rsc.org

Interactive Data Table: Copper Removal by MEUF with this compound

Surfactant System pH Ligand:Metal Ratio Copper Removal Efficiency (%)
Cetyltrimethylammonium bromide (CTAB) 6.2 5 ~100
n-dodecyl hexa(ethylene glycol) ether 6.2 5 ~100

Immobilization and Encapsulation Technologies for Enhanced Extraction

To improve the practical application of this compound in industrial settings, various immobilization and encapsulation technologies have been developed. These methods aim to confine the extractant within a solid support, preventing its loss into the aqueous phase, simplifying the separation of the extractant from the processed solution, and enhancing its stability and potential for reuse.

Polymeric Particle Impregnation

One of the most effective immobilization techniques involves the impregnation of this compound into porous polymeric particles. This is often achieved by dissolving the extractant in a solvent and then contacting it with the polymer, followed by solvent evaporation. The result is a solid-phase extractant where the active compound is physically held within the polymer matrix.

Divinylbenzene has been used as a wall material for creating polymeric particles with interconnected spherical pores, which are then impregnated with the extractant. This structure facilitates rapid extraction kinetics, similar to those observed in some cryogel systems. researchgate.net The impregnated yield of the extractant in these polymeric particles can be quite high, often exceeding 80%. The extraction of metal ions like Ni(II) with these impregnated particles is highly pH-dependent, with a sharp increase in extraction at pH values above 6.

Cross-linked Gel Microcapsule Systems

Encapsulation within cross-linked gel microcapsules is another promising approach for immobilizing this compound. This technique involves entrapping fine droplets of the extractant within a hydrophilic cross-linked gel network. While this method can lead to slower extraction kinetics compared to systems with interconnected pores, it offers excellent containment of the extractant. researchgate.net

A related technology involves the use of ion gel particles. In this method, the extractant is immobilized within a gelled ionic liquid that is then incorporated into a polymeric particle. This approach has shown a pH dependence for Cu(II) extraction similar to that of microencapsulated this compound. researchgate.net The amount of extracted Cu(II) increases with the initial concentration of the metal and the concentration of the extractant, following a Langmuir-type extraction isotherm. researchgate.net Analysis of the extraction data indicates that two molecules of the extractant react with one Cu(II) ion. researchgate.net Furthermore, these ion gel particles have demonstrated the potential for repeated use. researchgate.net

Hydrophobic Cryogel Integration

A novel approach to immobilization involves the integration of this compound into hydrophobic cryogels. Cryogels are macroporous gels formed at sub-zero temperatures, resulting in a unique interconnected pore structure. For this application, hydrophobic cryogels are prepared, which can effectively incorporate the hydrophobic extractant within their polymer network.

These cryogels, containing the extractant, exhibit rapid extraction of Cu(II) from aqueous solutions. The extraction process is characterized by a very fast initial uptake of the metal, which then slows as it approaches equilibrium. This behavior is attributed to the high specific surface area of the cryogel and the exposure of the hydrophilic binding sites of the extractant at the surface of the polymer network. The structure of these cryogels is similar to that of impregnated polymeric particles with cross-linked spherical pores. researchgate.net

Interactive Data Table: Comparison of Immobilization Technologies for this compound

Immobilization Technology Support Material Example Key Feature Extraction Kinetics
Polymeric Particle Impregnation Divinylbenzene Interconnected spherical pores Rapid
Cross-linked Gel Microcapsules Hydrophilic cross-linked gels Entrapment of extractant droplets Slower
Hydrophobic Cryogel Integration Poly-trimethylolpropane trimethacrylate Interconnected macroporous structure Rapid initial uptake

Regenerative Strategies for Extractant Longevity

The economic viability of extraction processes using this compound heavily relies on the ability to regenerate and reuse the extractant over multiple cycles. The most common method for regeneration is stripping the metal from the loaded organic phase, which contains the metal-extractant complex.

For copper extraction, stripping is typically achieved by contacting the loaded organic phase with a highly acidic aqueous solution, usually sulfuric acid. The high concentration of hydrogen ions in the stripping solution shifts the equilibrium of the extraction reaction, causing the release of the copper ions from the organic phase into the aqueous phase. This process effectively regenerates the extractant in the organic phase, making it available for subsequent extraction cycles.

The efficiency of the stripping process is dependent on the concentration of the stripping agent. Studies have shown that the percentage of copper stripped from the loaded extractant increases with increasing sulfuric acid concentration. For instance, the stripping of copper from loaded this compound has been shown to increase as the H2SO4 concentration is raised from 10 to 120 kg/m ³. researchgate.net Quantitative stripping of copper can be achieved in multiple stages, often with an organic-to-aqueous ratio that favors the transfer of copper to the aqueous phase. researchgate.net The resulting concentrated copper solution can then be sent for electrowinning or other recovery processes, while the regenerated organic phase is recycled back to the extraction stage.

Interactive Data Table: Copper Stripping Efficiency from Loaded this compound

Stripping Agent Concentration Range Key Finding
Sulfuric Acid (H₂SO₄) 10 - 120 kg/m³ Stripping efficiency increases with acid concentration.
Sulfuric Acid (H₂SO₄) Not specified Quantitative stripping achievable in 3 stages at an O:A ratio of 2:1. researchgate.net

Spectroscopic and Structural Elucidation of 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime and Its Metal Complexes

Fourier Transform Infrared (FT-IR) Spectroscopy in Complex Characterization

FT-IR spectroscopy is a fundamental tool for characterizing the coordination of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime to metal ions. The analysis focuses on the vibrational frequencies of key functional groups in the free ligand and the shifts in these frequencies upon complexation.

The infrared spectrum of the free ligand, analogous to substituted salicylaldoximes, shows a strong, broad band in the 3000–2800 cm⁻¹ region, which is attributed to the intramolecularly hydrogen-bonded phenolic O-H group. researchgate.net Upon coordination to a metal ion, this band typically disappears, indicating the deprotonation of the phenolic hydroxyl group and the formation of a metal-oxygen bond. mdpi.com

Key vibrational bands observed in the FT-IR spectra of the ligand and its metal complexes include the C=N stretching of the oxime group, the N-O stretching, and the C-O stretching of the phenolic group. The C=N stretching vibration in the free ligand is observed around 1620-1660 cm⁻¹. mdpi.com This band often shifts to lower frequencies in the complexes, suggesting the coordination of the nitrogen atom of the oxime group to the metal center. mdpi.com Similarly, the phenolic C-O stretching vibration shifts upon complexation, providing further evidence of coordination through the phenolic oxygen. mdpi.com The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) in the spectra of the complexes can be assigned to M-O and M-N stretching vibrations, directly confirming the formation of coordination bonds.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for Salicylaldoxime-type Ligands and their Metal Complexes

Vibrational Mode Free Ligand (Approx. Range) Metal Complex (Approx. Range) Interpretation of Shift
ν(O-H) phenolic 3000-2800 (broad) Absent Deprotonation and coordination of phenolic oxygen. researchgate.net
ν(C=N) oxime 1620-1660 1600-1630 (Shift to lower ν) Coordination of oxime nitrogen to the metal ion. mdpi.com
ν(C-O) phenolic ~1310 Shift to higher or lower ν Involvement of phenolic oxygen in coordination. mdpi.comias.ac.in
ν(N-O) ~900-1000 Shift to higher ν Coordination of the oxime group.

Note: The data in this table is based on studies of salicylaldoxime (B1680748) and its derivatives, serving as a reference for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Geometrical Analysis

EPR spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of copper(II). The EPR spectrum of a Cu(II) complex of this compound provides detailed information about the coordination environment and geometry around the copper ion. mdpi.com

For Cu(II) complexes with salicylaldoxime-type ligands, the spectra are often characteristic of a d⁹ system in a tetragonal or square-planar geometry. researchgate.netresearchgate.net The spectra typically show axial symmetry, with two main g-values: g|| (parallel) and g⊥ (perpendicular). ethz.ch The relationship g|| > g⊥ > 2.0023 is indicative of an axially elongated geometry with the unpaired electron residing in the d(x²-y²) orbital, which is common for Cu(II) complexes. researchgate.net

The hyperfine splitting pattern, arising from the interaction of the electron spin with the copper nucleus (I=3/2), provides further structural insights. The hyperfine coupling constants, A|| and A⊥, can be determined from the spectrum. ethz.ch The magnitude of A|| is particularly sensitive to the geometry and the nature of the donor atoms.

The covalency of the metal-ligand bond can be estimated from the g-values. Kivelson and Neiman proposed that for a Cu(II) complex, a g|| value greater than 2.3 indicates an ionic environment, while a value less than 2.3 suggests a covalent character. researchgate.net The bonding parameters, such as the in-plane σ-covalency parameter (α²), can also be calculated from the EPR data to quantify the degree of covalency in the metal-ligand bonds. researchgate.net

Table 2: Representative EPR Parameters for Cu(II) Complexes with Salicylaldoxime-type Ligands | Complex Type | g|| | g⊥ | A|| (x 10⁻⁴ cm⁻¹) | Geometry | | :--- | :--- | :--- | :--- | :--- | | [Cu(salicylaldoxime)₂] | ~2.18 - 2.25 | ~2.04 - 2.06 | ~170 - 190 | Square-planar / Tetragonal researchgate.netresearchgate.net | | Pyridine Adducts | ~2.25 - 2.29 | ~2.05 - 2.07 | ~150 - 170 | Tetragonal researchgate.net |

Note: These values are typical for copper(II) complexes with N-O donor ligands and are used to predict the behavior of complexes with this compound.

X-ray Crystallography of Ligand and Metal Complexes

Salicylaldoxime acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the oxime nitrogen. wikipedia.org In many divalent metal complexes, such as those with Cu(II), Ni(II), and Pd(II), two deprotonated ligand molecules coordinate to the metal center to form neutral, square-planar complexes of the type [M(L)₂]. ias.ac.inwikipedia.org The structure of the copper(II) complex of salicylaldoxime, for example, shows the copper ion at the center of a square plane defined by two oxygen and two nitrogen atoms from the two ligand molecules. wikipedia.org

The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding. In the [Cu(salicylaldoxime)₂] complex, intramolecular hydrogen bonds are observed between the oxime hydroxyl groups and the phenolate (B1203915) oxygen atoms of the adjacent ligand. wikipedia.org These interactions contribute to the stability of the complex. The long nonyl chain in this compound would be expected to influence the crystal packing, potentially leading to layered structures or other arrangements driven by van der Waals interactions.

Table 3: Typical Bond Lengths (Å) and Angles (°) in Metal-Salicylaldoxime Complexes

Parameter Typical Value Range Reference Compound
M-O (phenolic) Bond Length 1.85 - 2.00 Å [Cu(salicylaldoxime)₂]
M-N (oxime) Bond Length 1.90 - 2.05 Å [Cu(salicylaldoxime)₂]
C=N Bond Length ~1.28 Å Azo-containing salicylaldoxime ligand researchgate.net
N-O Bond Length ~1.38 Å Azo-containing salicylaldoxime ligand researchgate.net
O-M-N Bite Angle 80 - 90° [Cu(salicylaldoxime)₂]

Note: Data is derived from published crystal structures of salicylaldoxime and related complexes and serves as an estimation for complexes of the title compound. researchgate.netwikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the this compound ligand in solution. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. rsc.org

For a ligand of this type, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the nonyl chain, the methyl group protons, and the hydroxyl protons of the phenolic and oxime groups. The phenolic -OH proton signal is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. rsc.org The oxime -NOH proton also appears as a broad singlet. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The aliphatic protons of the long nonyl chain would give rise to a series of signals in the upfield region of the spectrum (typically 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

Upon complexation with a diamagnetic metal ion like Zn(II) or Ni(II) (in a square-planar geometry), the NMR spectrum of the ligand undergoes characteristic changes. The signal for the phenolic proton disappears, confirming its deprotonation. The chemical shifts of the aromatic and other nearby protons are also affected by the coordination to the metal center. researchgate.net For paramagnetic complexes, such as those with Cu(II) or Fe(III), the NMR signals are typically broadened to the point of being unobservable due to the influence of the unpaired electrons. dergipark.org.tr

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenolic -OH > 10 broad singlet
Oxime -NOH 8 - 11 broad singlet
Aromatic -CH 6.5 - 7.5 multiplet
Ethanone (B97240) -CH₃ 2.0 - 2.5 singlet
Nonyl -CH₂- (alpha to ring) 2.4 - 2.6 triplet
Nonyl -CH₂- (chain) 1.2 - 1.6 multiplet

Note: These are estimated values based on general principles of NMR spectroscopy and data for similar compounds. rsc.orgnih.gov

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the ligand and its metal complexes, confirming their composition and stoichiometry. researchgate.net Electrospray ionization (ESI-MS) is a particularly gentle ionization technique that is well-suited for the analysis of metal-organic complexes, as it often allows the intact complex to be transferred from solution to the gas phase. doi.orgnih.gov

The ESI mass spectrum of the free ligand, this compound (C₁₇H₂₇NO₂), would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 278.2. nih.gov The mass spectra of its metal complexes can confirm the metal-to-ligand stoichiometry. researchgate.net For example, a 1:2 complex with a divalent metal (M²⁺), such as copper, would be expected to show a peak corresponding to the [M(L)₂ + H]⁺ or related ions.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the ligand and its complexes. acs.org The fragmentation of oxime-containing compounds often involves characteristic losses. nih.gov For metal complexes, fragmentation can involve the sequential loss of ligands or cleavage within the ligand itself, providing valuable information about the structure and stability of the complex. uvic.calibretexts.org The fragmentation patterns can be complex but are often characteristic of the ligand structure and the coordination mode. nih.govresearchgate.net

Table 5: Expected Mass Spectrometry Data for the Ligand and a Generic 1:2 Metal Complex

Species Formula Ion Type Expected m/z
Ligand (L) C₁₇H₂₇NO₂ [L+H]⁺ ~278.2
Ligand (L) C₁₇H₂₇NO₂ [L+Na]⁺ ~300.2
1:2 Complex with Cu(II) [Cu(C₁₇H₂₆NO₂)₂] [ML₂]⁺˙ ~615.3 (for ⁶³Cu)

Note: The m/z values are calculated based on the most abundant isotopes and represent simplified, common ion types observed in ESI-MS.

Computational and Theoretical Chemistry Applied to 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are employed to investigate the molecular and electronic properties of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict its three-dimensional structure and electron distribution. nih.gov For similar oxime compounds, these calculations have successfully determined optimized geometric parameters like bond lengths and angles, which are often in good agreement with experimental data. nih.gov

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap generally suggests higher reactivity. biointerfaceresearch.com Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Theoretical investigations on related phenolic oximes also suggest the potential existence of multiple stable conformers, which can be explored through these computational techniques. researchgate.net

Table 1: Computed Molecular Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC17H27NO2PubChem
Molecular Weight277.4 g/molPubChem
XLogP36.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Polar Surface Area52.8 ŲPubChem

Data sourced from PubChem CID 596362. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Extractant Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of a molecule with its physical or functional properties. researchgate.nettarupublications.com In the context of designing metal extractants like this compound, QSPR aims to build predictive models for its extraction efficiency.

The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values derived from the chemical structure. echemcom.com Topological indices are a prominent class of these descriptors, calculated from the molecular graph where atoms are vertices and bonds are edges. wikipedia.org They quantify aspects of molecular size, shape, branching, and complexity. wikipedia.org Examples include the Wiener index, Randić index, and Zagreb indices. wikipedia.org Other molecular descriptors can be derived from quantum chemical calculations, such as dipole moment, polarizability, and HOMO/LUMO energies.

Once a set of descriptors for this compound is calculated, statistical methods are used to build a mathematical model that links these descriptors to key extraction parameters. A crucial parameter for chelating extractants is the pH₁/₂, which is the pH at which 50% of the metal ion is extracted into the organic phase. ias.ac.in A lower pH₁/₂ value indicates a stronger extractant. rsc.org A successful QSPR model would establish a regression equation of the form:

Extraction Parameter (e.g., pH₁/₂) = f(Descriptor 1, Descriptor 2, ...)

Such a model would allow for the virtual screening of new, modified oxime structures to predict their extraction capabilities without the need for immediate synthesis and laboratory testing, thereby accelerating the design of more effective extractants.

Modeling of Interfacial Phenomena and Aggregation Behavior

The process of solvent extraction is an interfacial phenomenon, and the behavior of the extractant at the liquid-liquid interface is critical to its performance. nih.gov Computational modeling, particularly Molecular Dynamics (MD) simulations, can provide atomic-level insights into these complex processes. researchgate.net MD simulations can model the orientation of this compound molecules at the water-organic solvent interface, their interactions with water molecules, and the initial steps of metal ion complexation. chemrxiv.org

Phenolic oximes are known to self-associate in non-polar organic solvents. Experimental studies using vapor pressure osmometry on 2-hydroxy-5-nonylacetophenoneoxime (a closely related compound) have confirmed that it aggregates to form dimers in toluene. researchgate.net The same study also revealed that the oxime interacts with 4-nonylphenol (B119669), a common precursor in its synthesis, to form a 1:1 adduct. researchgate.net

Computational methods can model these aggregation phenomena. Quantum chemical calculations can determine the binding energies and structures of the oxime dimers and adducts, clarifying the nature of the intermolecular forces, such as hydrogen bonding, that hold them together. Understanding this behavior is vital, as aggregation can affect the availability of the monomeric extractant for metal complexation at the interface.

Prediction of Complexation Strain Energies and Extractability

The selectivity and efficiency of a chelating extractant are intrinsically linked to the thermodynamics of the metal-ligand complex formation. researchgate.net Phenolic oximes exhibit strong selectivity for copper(II) partly because two deprotonated ligand molecules form a stable, square-planar complex with the metal ion, creating a pseudo-macrocyclic structure stabilized by strong intramolecular hydrogen bonds. rsc.orgnih.gov

Computational chemistry allows for the detailed energetic analysis of this complexation process. The formation energy of the metal-oxime complex can be calculated using methods like DFT. researchgate.net A key component of this energy is the complexation strain, or reorganization energy. This is the energy required to distort the extractant molecule from its most stable conformation in solution to the specific geometry it must adopt to bind the metal ion.

Degradation Pathways and Stability of 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime in Extraction Systems

Hydrolytic Degradation Mechanisms and Products

Hydrolytic degradation is a significant pathway for the breakdown of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime, especially in the acidic environment of extraction and stripping stages. avestia.comsaimm.co.za The reaction is an acid-catalyzed hydrolysis of the oxime's C=N double bond. rsc.orgnih.gov

The generally accepted mechanism for the acid-catalyzed hydrolysis of an oxime involves the following steps:

Protonation: The nitrogen atom of the oxime group is protonated by an acid (like sulfuric acid) present in the aqueous phase. This makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate, known as a carbinolamine. nih.gov

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the hydroxylamine (B1172632) group.

Elimination: The intermediate then breaks down, eliminating hydroxylamine and forming the corresponding ketone. wikipedia.orgrsc.org

The primary products of the hydrolytic degradation of this compound are:

1-(2-Hydroxy-5-nonylphenyl)ethanone: The parent ketone from which the oxime was synthesized.

Hydroxylamine: This is typically formed as a salt (e.g., hydroxylamine sulfate) in the acidic aqueous phase. wikipedia.org

Several factors influence the rate of hydrolysis. The reaction is accelerated by increased acid concentration and higher temperatures. saimm.co.zagoogle.com Research indicates that ketoximes, such as this compound, are generally more resistant to hydrolysis than their aldoxime counterparts. rsc.org This enhanced stability is a key advantage in commercial extractant formulations. However, prolonged contact with highly acidic solutions will inevitably lead to gradual degradation. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation
FactorEffect on Degradation RateMechanism
Increased Acidity (Lower pH) IncreasesCatalyzes the protonation of the oxime, initiating hydrolysis. rsc.orgnih.gov
Increased Temperature IncreasesProvides the necessary activation energy for the hydrolytic reaction. saimm.co.za
Oxime Structure Ketoximes are more stable than aldoximesSteric hindrance and electronic effects around the C=N bond in ketoximes reduce susceptibility to nucleophilic attack. rsc.org

Oxidative Degradation and Nitration Effects

In addition to hydrolysis, this compound can undergo oxidative degradation, particularly in the presence of strong oxidizing agents or certain metal ions in the pregnant leach solution (PLS). A particularly aggressive form of degradation occurs in the presence of nitrate (B79036) ions (NO₃⁻) under acidic conditions, leading to nitration of the aromatic ring. sci-hub.se

The nitration mechanism is initiated by the formation of the nitronium ion (NO₂⁺) from nitric acid (formed from nitrates in the acidic solution). The electron-rich phenol (B47542) ring of the hydroxyoxime is susceptible to electrophilic attack by the nitronium ion. The substitution typically occurs at the position ortho to the activating hydroxyl group. sci-hub.se

The primary product of this reaction is the nitrated analogue:

1-(2-Hydroxy-3-nitro-5-nonylphenyl)ethanone oxime

This nitrated product has a significantly altered chemical behavior. While it can still extract copper, the resulting copper-nitro-oxime complex is extremely stable. This stability makes it very difficult to strip the copper from the loaded organic phase, even with high concentrations of sulfuric acid. sci-hub.se Consequently, the net transfer of copper is severely reduced, effectively poisoning the extractant. The rate of nitration is influenced by several operational parameters.

Table 2: Factors Influencing Nitration Degradation
FactorEffect on Nitration RateReason
Nitrate Concentration IncreasesHigher concentration of nitrate leads to a greater formation of nitronium ions. sci-hub.se
Acidity (pH) Increases as pH decreasesHigher acid concentration promotes the formation of the nitronium ion (NO₂⁺), the active nitrating agent. sci-hub.se
Temperature IncreasesAccelerates the rate of the chemical reaction. sci-hub.se

General oxidative degradation can also occur, potentially leading to the formation of various byproducts, including quinone-type structures from the oxidation of the phenol group, though this is often considered a less dominant pathway compared to hydrolysis and nitration in typical copper extraction circuits. avestia.com

Photo-Isomerization and Photo-Degradation Processes

This compound can undergo photochemical reactions when exposed to ultraviolet (UV) radiation, primarily from sunlight. These processes can be categorized into photo-isomerization and photo-degradation.

Photo-isomerization: The C=N double bond of the oxime group can exist in two geometric isomers, E (anti) and Z (syn). In solution, one isomer is typically thermodynamically more stable. Upon absorption of light energy, the molecule can be excited to a higher energy state where rotation around the C=N bond becomes possible, leading to conversion between the E and Z isomers. nih.govwikipedia.orgnih.gov This process is often reversible, and a photostationary state with a specific ratio of isomers can be reached. While isomerization itself does not represent a loss of the extractant molecule, the different isomers can have different chelation properties and stabilities, potentially affecting extraction kinetics and equilibrium.

Photo-degradation: More destructive processes can also occur upon prolonged UV exposure. The energy absorbed from photons can lead to the cleavage of chemical bonds within the molecule. Key photo-degradation pathways for oximes include:

N-O Bond Cleavage: Homolytic cleavage of the N-O bond can generate highly reactive iminyl radicals. These radicals can then undergo a variety of subsequent reactions, leading to a cascade of degradation products. researchgate.netnsf.gov

Formation of the Parent Ketone: Similar to hydrolysis, photo-induced reactions can lead to the cleavage of the C=N bond, regenerating the parent ketone, 1-(2-hydroxy-5-nonylphenyl)ethanone, and other nitrogen-containing species. researchgate.netnih.gov

Formation of Nitriles: Under certain conditions, ketoximes can be converted to nitriles through more complex photochemical reaction mechanisms. researchgate.net

These degradation processes result in an irreversible loss of the active extractant. The extent of photo-degradation depends on the intensity and wavelength of the light exposure and the presence of photosensitizers in the organic phase.

Impact of Degradation Products on Extraction Efficiency

The accumulation of degradation products in the organic phase has a detrimental effect on the performance of the solvent extraction circuit. researchgate.net The primary degradation product from hydrolysis, 1-(2-Hydroxy-5-nonylphenyl)ethanone, and other byproducts like organic acids and amides, can significantly impair the process. researchgate.net

The key impacts are summarized below:

Slower Kinetics: The presence of degradation products can slow down the rates of both extraction and stripping. This may be due to interfacial phenomena where degradation products occupy the interface between the organic and aqueous phases, hindering the access of the active oxime to the metal ions. researchgate.net911metallurgist.com

Decreased Selectivity: The accumulation of impurities can lower the selectivity of the extractant for copper over other metals, such as ferric iron (Fe³⁺). This results in a higher concentration of iron in the loaded organic phase, which can be transferred to the electrolyte during stripping, negatively impacting electrowinning efficiency. researchgate.netuj.ac.za

Poor Phase Separation: Certain degradation products can act as surfactants, stabilizing emulsions and prolonging the time required for the organic and aqueous phases to separate (phase disengagement). researchgate.net This can lead to increased entrainment of one phase in the other, causing loss of organic reagent and contamination of the electrolyte.

Table 3: Effects of Degradation Products on Extraction Performance
Degradation Product TypeImpact on Extraction System
Ketones, Aldehydes Weaken extraction ability, change extraction/stripping equilibrium, increase copper in raffinate. researchgate.net
Various Organics Slow down extraction and stripping kinetics. researchgate.net
Various Organics Decrease Cu/Fe selectivity, leading to higher iron transfer. researchgate.net
Surfactant-like Products Prolong phase separation time, increase entrainment. researchgate.net
Nitro-hydroxyoximes Drastically reduce stripping efficiency, leading to low net copper transfer. sci-hub.se

Emerging Research Frontiers and Future Directions for 1 2 Hydroxy 5 Nonylphenyl Ethanone Oxime

Development of Novel Analogs for Specific Metal Selectivity

A significant area of research is the rational design and synthesis of novel analogs of 1-(2-hydroxy-5-nonylphenyl)ethanone oxime to achieve higher selectivity for specific target metals. The parent compound already exhibits high selectivity for copper over iron, a crucial property in copper hydrometallurgy. getchem.com However, the demand for recovering other valuable or strategic metals from complex matrices necessitates the development of more specialized extractants.

Research efforts are guided by modifying the molecular structure to fine-tune its electronic and steric properties. Strategies include:

Altering the Alkyl Group: Modifying the length, branching, or position of the nonyl group can impact the molecule's solubility in organic diluents and its steric hindrance around the metal-binding site. This can influence the stability and formation kinetics of the metal-extractant complex.

Studies on similar phenolic oxime structures, such as (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, demonstrate how the addition of functional groups (like a nitro group) is used to investigate changes in molecular dynamics and hydrogen bonding, providing a framework for designing new molecules with tailored properties. researchgate.net The goal is to create a library of analogs, each optimized for a specific separation challenge, thereby expanding the applicability of this class of extractants beyond their current uses.

Integration with Sustainable and Advanced Separation Technologies

One of the most promising of these technologies is the Supported Liquid Membrane (SLM) . researchgate.net An SLM immobilizes the organic extractant phase, containing the carrier molecule like this compound, within the pores of a thin, microporous solid support. This membrane separates the aqueous feed solution (containing the metal) from a stripping solution. researchgate.net

The advantages of integrating an extractant into an SLM system are substantial:

Reduced Solvent Inventory: SLMs require only a very small volume of the organic extractant to function, drastically reducing the amount of solvent needed compared to traditional liquid-liquid extraction. researchgate.net

Combined Processes: Extraction and stripping occur simultaneously in a single unit, simplifying the process flow sheet and reducing capital costs. researchgate.netmdpi.com

High Efficiency: The high surface area-to-volume ratio in SLM configurations, especially in hollow-fiber modules, can lead to high metal transport fluxes and efficient separations. researchgate.net

Enhanced Stability: Using carriers with high viscosity can improve the long-term stability of the membrane by preventing leakage of the extractant from the pores. mdpi.com

Research in this area would focus on optimizing the SLM system by selecting appropriate polymeric supports and organic diluents for this compound to ensure membrane stability and achieve high, selective transport of target metal ions like gallium, as has been demonstrated with other carrier systems. mdpi.com

Table 1: Comparison of Separation Technologies

Feature Conventional Solvent Extraction Supported Liquid Membrane (SLM)
Solvent Inventory Large Minimal
Process Steps Separate extraction and stripping units Combined extraction and stripping
Capital Cost High Lower
Footprint Large Compact

| Potential Issues | Solvent loss, third phase formation | Membrane stability, fouling |

Mechanistic Insights into Interfacial Reactions and Transport Phenomena

A deeper understanding of the fundamental mechanisms governing metal extraction is crucial for process optimization and the design of better extractants. For this compound, this involves studying its behavior at the liquid-liquid interface, where the transfer of metal ions occurs.

Advanced analytical and spectroscopic techniques are being employed to probe these complex phenomena. For example, studies on analogous molecules using Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into molecular dynamics and the formation of inter- and intramolecular hydrogen bonds. nih.gov These hydrogen bonds play a critical role in the conformation of the extractant molecule at the interface and its interaction with water and metal ions.

Key research questions being addressed include:

What is the precise mechanism of the metal chelation reaction at the interface?

How does the extractant molecule orient itself at the oil-water boundary?

What are the rate-limiting steps in the transport of the metal-extractant complex across the interface?

Computational methods, such as Density Functional Theory (DFT), are also being used to complement experimental work. DFT calculations can elucidate the step-by-step mechanism of oxime formation and hydrolysis, providing energetic details that are difficult to obtain experimentally. researchgate.net By combining experimental observations with theoretical calculations, researchers can build comprehensive models of the extraction process, leading to more efficient and selective separation systems.

Advanced Computational Design of Next-Generation Extractants

The development of new extractants has traditionally relied on a time-consuming process of synthesis and experimental testing. However, the advent of powerful computational chemistry tools is revolutionizing this process, enabling the in silico design and screening of next-generation molecules. Molecular modeling, including Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), is at the forefront of this shift.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of the extractant and its metal complexes. researchgate.net This allows researchers to predict the stability of different complexes, understand the nature of the chemical bonding, and calculate key reactivity parameters. uobaghdad.edu.iq By modeling various analogs of this compound, scientists can predict which structural modifications are most likely to enhance selectivity for a specific metal before any laboratory work is undertaken.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com Researchers can simulate the extractant in a realistic two-phase (oil and water) system to observe its partitioning behavior, its aggregation at the interface, and the dynamics of the metal extraction process. This information is invaluable for understanding how the extractant functions on a molecular level and for predicting macroscopic properties relevant to its performance in an industrial setting. mdpi.com

This computational-led approach accelerates the discovery of new, superior extractants. By pre-screening a large number of candidate molecules virtually, it focuses experimental efforts on the most promising options, saving significant time and resources and paving the way for the rapid development of highly specialized separation agents.

Table 2: Properties of this compound

Property Value
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
Appearance Fluid Amber Liquid
Boiling Point (Predicted) 425.9 ± 38.0 °C
Density (Predicted) 1.00 ± 0.1 g/cm³
Primary Use Ion exchange agent; Metal extractant

Data sourced from references getchem.comsincerechemical.comnih.govchemicalbook.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via oximation of the parent ketone, 1-(2-hydroxy-5-nonylphenyl)ethanone, using hydroxylamine hydrochloride in acidic or alcoholic media. For example, analogous oximes are prepared by reacting ketones with hydroxylamine under mild conditions (e.g., ethanol/water, sodium acetate buffer) at 60–80°C for 6–12 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (>70%) and purity. Recrystallization from non-polar solvents (e.g., CCl₄) is used for purification .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies key functional groups (e.g., oxime N–OH at δ 10–12 ppm, aromatic protons, and alkyl chains). NOESY or COSY may resolve stereochemistry .
  • X-ray diffraction : Single-crystal X-ray analysis (using SHELX programs) confirms molecular geometry, hydrogen bonding (e.g., O–H···N or N–O···H interactions), and Z/E isomerism .
  • FT-IR : Validates oxime formation via C=N stretching (~1640 cm⁻¹) and O–H/N–H bands (~3200–3400 cm⁻¹) .

Q. How does pH influence the stability and reactivity of the oxime group in aqueous systems?

  • Methodology : The oxime group undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Stability studies use HPLC or UV-Vis spectroscopy to monitor degradation kinetics. Buffered solutions (pH 4–7) are optimal for maintaining integrity, as protonation/deprotonation equilibria affect nucleophilicity and metal-binding capacity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy in metal ion extraction, particularly for copper?

  • Methodology : The oxime’s hydroxy-phenyl and nonyl groups enhance hydrophobicity and interfacial activity, facilitating Cu²⁺ chelation via the N–O moiety. Kinetic models (e.g., interfacial reaction kinetics) quantify extraction rates, revealing dependence on pH, ligand concentration, and phase-transfer dynamics. Competitive experiments with Fe³⁺/Zn²⁺ assess selectivity .

Q. How can researchers resolve contradictions in reaction yields or isomer ratios under varying synthetic conditions?

  • Methodology : Contradictions arise from competing pathways (e.g., nitration vs. oximation). Systematic DOE (Design of Experiments) evaluates variables like temperature, nitrating agent (NaNO₂), and solvent polarity. For example, nitration of (E)-isomers in acetic acid produces (Z)-nitro derivatives, confirmed by NMR coupling constants and X-ray . Yield discrepancies are mitigated by optimizing stoichiometry and reaction time (e.g., 20 hours for ~43% yield in nitration) .

Q. What computational approaches are employed to predict the compound’s bioactivity or supramolecular interactions?

  • Methodology :

  • Molecular docking : Simulates binding to biological targets (e.g., metalloenzymes) using AutoDock Vina, focusing on H-bonding and hydrophobic interactions with the oxime and nonyl chain .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability .
  • MD simulations : Assesses solvation effects and conformational flexibility in membrane environments .

Key Research Challenges

  • Isomer Control : Selective synthesis of Z/E isomers requires precise control of nitro group positioning and hydrogen bonding .
  • Scale-Up Limitations : Recrystallization efficiency drops at >10 g scale due to increased viscosity from the nonyl chain .
  • Toxicity Data Gap : Limited ecotoxicological studies necessitate OECD 201/202 assays for environmental risk assessment .

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